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D-myo-inositol (1,2,3) trisphosphate -

D-myo-inositol (1,2,3) trisphosphate

Catalog Number: EVT-1597129
CAS Number:
Molecular Formula: C6H9O15P3-6
Molecular Weight: 414.05 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

D-myo-inositol (1,2,3) trisphosphate is a phosphoinositide, a type of inositol phosphate that plays a crucial role in cellular signaling. It is involved in various biological processes, particularly in the mobilization of calcium ions from intracellular stores, acting as a second messenger. This compound is synthesized from phosphatidylinositol 4,5-bisphosphate through the action of phospholipase C, which hydrolyzes the latter into D-myo-inositol (1,4,5) trisphosphate and diacylglycerol. The compound's significance lies in its ability to regulate multiple cellular functions, including cell growth, differentiation, and apoptosis.

Source and Classification

D-myo-inositol (1,2,3) trisphosphate can be derived from various biological sources, primarily through enzymatic reactions involving phosphatidylinositol derivatives. It belongs to the class of inositol phosphates and is classified under secondary messengers due to its pivotal role in signal transduction pathways within cells.

Synthesis Analysis

Methods

The synthesis of D-myo-inositol (1,2,3) trisphosphate typically involves several synthetic routes. A common method includes the phosphorylation of myo-inositol using phosphorus oxychloride or other phosphorylating agents. Recent advancements have streamlined this process to enhance yield and reduce complexity.

Technical Details

  1. Starting Materials: Myo-inositol is often used as the starting material.
  2. Phosphorylation: The reaction generally involves the introduction of phosphate groups at specific hydroxyl positions on the inositol ring.
  3. Purification: The crude product is purified using techniques such as ion exchange chromatography or high-performance liquid chromatography to isolate the desired trisphosphate form.
Molecular Structure Analysis

Structure

D-myo-inositol (1,2,3) trisphosphate has a unique molecular structure characterized by three phosphate groups attached to the inositol ring. Its chemical formula is C6H15O15P3.

Data

  • Molecular Weight: Approximately 648.64 g/mol
  • Chemical Formula: C6H9O15P3
  • CAS Number: 103476-24-0
  • InChI Key: DVOPWCOAGWTTEN-PPKFVSOLSA-H
Chemical Reactions Analysis

Reactions

D-myo-inositol (1,2,3) trisphosphate participates in various biochemical reactions:

  1. Dephosphorylation: It can be converted into D-myo-inositol bisphosphate by the action of inositol polyphosphate 5-phosphatase.
  2. Phosphorylation: It can also serve as a substrate for inositol 1,4,5-trisphosphate kinase to produce higher phosphorylated forms.

Technical Details

These reactions are critical for regulating intracellular calcium levels and modulating signal transduction pathways.

Mechanism of Action

D-myo-inositol (1,2,3) trisphosphate exerts its effects primarily through binding to specific receptors located on the endoplasmic reticulum membrane. This interaction triggers the release of calcium ions into the cytoplasm:

  1. Binding: The compound binds to inositol trisphosphate receptors.
  2. Calcium Release: This binding leads to conformational changes that facilitate calcium release from internal stores.
  3. Signal Amplification: The released calcium ions further propagate signaling cascades that influence various cellular responses.
Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Highly soluble in water.
  • Melting Point: Typically ranges around 133-134°C for its crystalline forms.

Chemical Properties

  • Stability: Stable under physiological conditions but can be hydrolyzed by phosphatases.
  • Reactivity: Reacts with specific enzymes and other signaling molecules within cells.
Applications

D-myo-inositol (1,2,3) trisphosphate is utilized extensively in scientific research:

  • Cell Signaling Studies: It serves as a model compound for studying calcium signaling pathways.
  • Pharmacological Research: Investigated for its potential therapeutic roles in conditions like cancer and neurodegenerative diseases due to its involvement in cell proliferation and apoptosis.
  • Biochemical Assays: Used as a standard or control in assays measuring intracellular calcium mobilization.

This compound's diverse applications highlight its importance in both basic research and potential therapeutic developments.

Biosynthesis and Metabolic Pathways of D-myo-Inositol (1,2,3) Trisphosphate

Enzymatic Synthesis via Phospholipase C Isoforms and Substrate Specificity

D-myo-inositol 1,2,3-trisphosphate (Ins(1,2,3)P₃) exhibits a distinct biosynthetic origin compared to canonical inositol trisphosphates like Ins(1,4,5)P₃. While phospholipase C (PLC) isoforms hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP₂) to yield Ins(1,4,5)P₃ as a primary second messenger [1] [4], Ins(1,2,3)P₃ is not a direct product of PLC activity. Instead, it arises predominantly from the dephosphorylation of higher inositol phosphates, particularly myo-inositol hexakisphosphate (IP₆, phytic acid) [3] [7]. This hydrolysis is catalyzed by specific phytases (acid phosphatases) that exhibit regioselectivity for the 1,2,3-trisphosphate motif. Plant 3-phytases and mammalian multiple inositol polyphosphate phosphatase (MINPP1) preferentially cleave phosphate groups at positions 4, 5, and 6 of IP₆, generating Ins(1,2,3)P₃ as a stable intermediate [3] [7].

Substrate specificity is crucial:

  • Phytase regioselectivity: Plant 3-phytases (e.g., from Aspergillus) initiate dephosphorylation at the D-3 position, whereas 6-phytases (e.g., from wheat) attack the L-6 position, leading to different intermediate profiles [7].
  • Tissue-specific expression: In mammalian cells (e.g., HL60, WRK-1), MINPP1 localizes to the endoplasmic reticulum, where it governs Ins(1,2,3)P₃ pools by hydrolyzing Ins(1,2,3,4,5,6)P₆ [3].

Table 1: Enzymatic Pathways for Ins(1,2,3)P₃ Biosynthesis

Source SystemPrimary PrecursorKey EnzymesRegioselectivity
Mammalian CellsIP₆MINPP1Cleaves P₄,P₅,P₆ positions
PlantsIP₆3-Phytase (e.g., Aspergillus)Cleaves P₃ position first
MicrobialIP₆Histidine acid phytasesVariable regioselectivity

Role of Inositol Phosphate Kinases and Phosphatases in Regulating Isomer Distribution

The cellular concentration of Ins(1,2,3)P₃ is dynamically regulated by opposing actions of kinases and phosphatases, creating a metabolic equilibrium with other inositol phosphates. Phosphatases dominate its production, while kinases drive its consumption:

  • Dephosphorylation: Ins(1,2,3)P₃ is hydrolyzed by 5- or 3-phosphatases to yield myo-inositol 1,2-bisphosphate (Ins(1,2)P₂) or myo-inositol 2,3-bisphosphate (Ins(2,3)P₂), both observed as major InsP₂ species in cells like HL60 and lymphoid lineages [3].
  • Phosphorylation: Ins(1,2,3)P₃ serves as a substrate for inositol phosphate kinases (e.g., IP₃-3K/5K), which phosphorylate it to Ins(1,2,3,4)P₄ or Ins(1,2,3,5)P₄, funneling it into pathways toward IP₅/IP₆ synthesis [3] [8].

Lithium exposure studies reveal a critical regulatory node: lithium inhibits inositol monophosphatase (IMPase), trapping inositol in monophosphate forms. This disrupts recycling of Ins(1,2,3)P₃-derived myo-inositol, leading to depleted Ins(1,2,3)P₃ pools and accumulation of upstream phosphorylated species [10]. Furthermore, constitutively active Ras signaling represses IMPase transcription, indirectly modulating Ins(1,2,3)P₃ metabolism through inositol salvage pathways [10].

Metabolic Crosstalk with Higher Inositol Phosphates (e.g., IP₄, IP₆) and Pyrophosphates

Ins(1,2,3)P₃ occupies a hub position within the inositol phosphate interactome, interfacing with both lower and higher phosphorylated species:

  • Upstream connection to IP₆: Ins(1,2,3)P₃ is a direct catabolite of IP₆ hydrolysis. Cellular labeling studies (e.g., in WRK-1 cells) show slow isotopic equilibration between Ins(1,2,3)P₃ and IP₆, indicating metabolic compartmentalization or regulated enzymatic access [3].
  • Downstream metabolism: Ins(1,2,3)P₃ is phosphorylated to Ins(1,2,3,4)P₄ and Ins(1,2,3,4,5)P₅, precursors for inositol pyrophosphates (e.g., PP-InsP₅). Lithium induces dramatic shifts toward these highly phosphorylated species, suggesting compensatory flux through kinase pathways when phosphatase recycling is blocked [10].
  • Functional synergy: Ins(1,2,3)P₃ shares iron-chelating antioxidant properties with IP₆. Both can suppress Fenton chemistry by sequestering Fe²⁺/Fe³⁺, protecting cells from hydroxyl radical damage [3] [7]. This positions Ins(1,2,3)P₃ as a potential redox buffer within the inositol phosphate network.

Table 2: Metabolic Relationships of Ins(1,2,3)P₃ in Cellular Systems

Metabolic PartnerInteraction with Ins(1,2,3)P₃Functional Consequence
IP₆ (Phytic Acid)Primary precursor via MINPP1/phytaseCellular antioxidant reservoir
InsP₇ (PP-InsP₅)Derived via Ins(1,2,3)P₃ phosphorylationLithium-induced accumulation [10]
Ins(1,4,5)P₃Independent PLC-derived poolCa²⁺ signaling (no direct crosstalk)
myo-InositolRecycling via Li⁺-sensitive IMPaseMaintains free inositol for PI synthesis

Species-Specific Variations in Biosynthetic Pathways: Mammalian vs. Plant Systems

Divergent evolutionary pressures have shaped distinct physiological roles and metabolic routes for Ins(1,2,3)P₃ across kingdoms:

  • Plant Systems:
  • Biosynthesis: Dominated by phytase-mediated IP₆ hydrolysis. Germinating seeds and pollen express high levels of 3-phytase or 6-phytase to mobilize phosphate stores from InsP₆, releasing Ins(1,2,3)P₃ as a transient product [3] [7].
  • Function: Serves dual roles as a phosphate intermediate during phytate degradation and as an antioxidant protecting tissues like root tips from oxidative stress during growth [7]. Ins(1,2,3)P₃ concentrations in plants (e.g., WRK-1 cells) often exceed 1–10 µM, surpassing Ins(1,4,5)P₃ levels [3].
  • Compartmentalization: Phytate hydrolysis occurs in specialized vacuoles or protein bodies, segregating Ins(1,2,3)P₃ from cytosolic signaling pools [7].
  • Mammalian Systems:
  • Biosynthesis: Primarily via MINPP1 acting on cytoplasmic IP₆. Unlike plants, mammals lack significant de novo phytate synthesis; dietary IP₆ is internalized and metabolized [3].
  • Function: Linked to iron homeostasis and protection against oxidative damage in myeloid/lymphoid cells (e.g., HL60). Ins(1,2,3)P₃ levels remain stable during cellular stimulation (e.g., ATP/fMLP in neutrophils), contrasting sharply with the rapid fluctuations of Ins(1,4,5)P₃ [3].
  • Pathway Crosstalk: Ras signaling represses IMPase transcription, indirectly constraining Ins(1,2,3)P₃ regeneration from Ins(1,2)P₂/Ins(2,3)P₂. Lithium exacerbates this by inhibiting IMPase activity [10].

Evolutionary Adaptation: Plants leverage Ins(1,2,3)P₃ primarily for phosphate storage mobilization, while mammals utilize it for redox buffering in immune cells, reflecting adaptation to distinct environmental pressures.

Properties

Product Name

D-myo-inositol (1,2,3) trisphosphate

IUPAC Name

[(1S,2R,4S,5R)-2,3,4-trihydroxy-5,6-diphosphonatooxycyclohexyl] phosphate

Molecular Formula

C6H9O15P3-6

Molecular Weight

414.05 g/mol

InChI

InChI=1S/C6H15O15P3/c7-1-2(8)4(19-22(10,11)12)6(21-24(16,17)18)5(3(1)9)20-23(13,14)15/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)/p-6/t1?,2-,3+,4+,5-,6?

InChI Key

GKDKOMAJZATYAY-UYSNGIAKSA-H

Synonyms

calcium inositol 1,2,3-trisphosphate
inositol 1,2,3-triphosphate
inositol 1,2,3-trisphosphate
Ins(1,2,3)P3
myo-inositol 1,2,3-trisphosphate

Canonical SMILES

C1(C(C(C(C(C1O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O

Isomeric SMILES

[C@H]1([C@H](C([C@H]([C@@H](C1O)O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])O

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